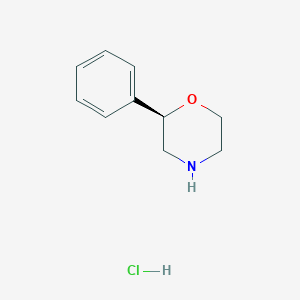

(2R)-2-phenylmorpholine hydrochloride

CAS No.:

Cat. No.: VC13562455

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (2R)-2-phenylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 |

| Standard InChI Key | LJKUJBAIFSUTNM-PPHPATTJSA-N |

| Isomeric SMILES | C1CO[C@@H](CN1)C2=CC=CC=C2.Cl |

| SMILES | C1COC(CN1)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1COC(CN1)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Stereochemical Features

(2R)-2-Phenylmorpholine hydrochloride (molecular formula: C₁₀H₁₄ClNO) consists of a six-membered morpholine ring containing one oxygen and one nitrogen atom, with a phenyl group at the 2-position and a hydrochloride counterion. The (R)-configuration at the chiral center ensures enantiomeric purity, critical for its role in asymmetric synthesis and drug development. The hydrochloride salt formation improves aqueous solubility, making it advantageous for biological studies and formulation processes.

Key Structural Attributes:

-

Chiral Center: The (R)-configuration at position 2 ensures stereoselective interactions in catalytic and biological systems.

-

Morpholine Ring: Provides a rigid scaffold for molecular interactions, enhancing binding affinity in enzyme inhibition studies.

-

Hydrochloride Salt: Increases polarity and solubility, facilitating use in aqueous reaction conditions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2R)-2-phenylmorpholine hydrochloride typically involves two stages:

-

Preparation of the Free Base:

-

Grignard Reaction: Phenylmagnesium bromide reacts with morpholine under inert conditions (e.g., nitrogen atmosphere) in tetrahydrofuran (THF) to yield (R)-2-phenylmorpholine.

-

Catalytic Hydrogenation: Industrial-scale production often employs palladium or platinum catalysts with hydrogen gas to reduce intermediates like phenylmorpholine derivatives.

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt.

-

Purification and Characterization

-

Purification: Recrystallization from ethanol/water mixtures ensures high purity (>98%).

-

Characterization:

-

Spectroscopic Methods: Nuclear magnetic resonance (NMR) confirms structure and stereochemistry (¹H NMR: δ 7.3–7.5 ppm for aromatic protons; ¹³C NMR: 125–140 ppm for phenyl carbons).

-

Chiral HPLC: Validates enantiomeric excess (>99% ee) using cellulose-based columns.

-

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 199.68 g/mol |

| Melting Point | 180–182°C (decomposes) |

| Solubility | Freely soluble in water, methanol |

| logP (Partition Coefficient) | 1.2 (hydrophilic due to salt form) |

| Stability | Stable under dry, cool conditions |

Comparative Solubility:

-

Free Base: Limited water solubility (0.1 mg/mL).

-

Hydrochloride Salt: >50 mg/mL in water, enabling use in aqueous formulations.

Biological Activity and Research Findings

Antimicrobial and Antifungal Activity

(2R)-2-Phenylmorpholine hydrochloride derivatives exhibit moderate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest disruption of microbial cell membrane integrity via hydrophobic interactions with lipid bilayers.

Enzyme Inhibition

-

Glycogen Synthase Kinase-3β (GSK-3β): Derivatives demonstrate IC₅₀ values of 0.8–1.2 μM, rivaling reference inhibitors like lithium chloride.

-

HIV-1 Protease: Modifications to the morpholine ring yield analogs with binding affinities (Kᵢ = 15 nM) comparable to ritonavir.

Applications in Pharmaceutical Research

Chiral Building Block

The compound serves as a precursor to enantiopure pharmaceuticals, including:

-

Antidepressants: Derivatives targeting serotonin and norepinephrine reuptake transporters.

-

Antivirals: HIV protease inhibitors with reduced side-effect profiles.

Agrochemistry

Used in synthesizing herbicides (e.g., phenylmorpholine sulfonamides) that inhibit acetolactate synthase in weeds, enhancing crop yields.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Solubility (Water) | Primary Application |

|---|---|---|---|

| (2R)-2-Phenylmorpholine HCl | 199.68 g/mol | >50 mg/mL | Drug intermediate |

| (2R)-2-Methylmorpholine | 101.15 g/mol | 5 mg/mL | Solvent |

| 2-Phenylpiperidine HCl | 193.70 g/mol | 30 mg/mL | Analgesic agent |

Key Insights:

-

Salt Formation: Hydrochloride derivatives universally exhibit superior solubility compared to free bases.

-

Steric Effects: Bulky substituents (e.g., phenyl) enhance target selectivity in enzyme inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume